1,1'-Biphenyl, 2,2',3,4-tetrachloro-5-(methylsulfonyl)-
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Overview
Description
1,1’-Biphenyl, 2,2’,3,4-tetrachloro-5-(methylsulfonyl)- is an organic compound with the molecular formula C12H6Cl4SO2. It is a derivative of biphenyl, where the biphenyl core is substituted with four chlorine atoms and a methylsulfonyl group. This compound is part of the polychlorinated biphenyls (PCBs) family, which are known for their chemical stability and resistance to degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 2,2’,3,4-tetrachloro-5-(methylsulfonyl)- typically involves the chlorination of biphenyl followed by the introduction of the methylsulfonyl group. The chlorination can be achieved using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The methylsulfonyl group can be introduced through a sulfonation reaction using reagents like methylsulfonyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves controlled chlorination and sulfonation reactions under optimized conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
1,1’-Biphenyl, 2,2’,3,4-tetrachloro-5-(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of biphenyl carboxylic acids.
Reduction: Formation of biphenyl derivatives with reduced chlorine content.
Substitution: Formation of biphenyl derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
1,1’-Biphenyl, 2,2’,3,4-tetrachloro-5-(methylsulfonyl)- has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and stability of polychlorinated biphenyls.
Biology: Investigated for its effects on biological systems, including its potential toxicity and environmental impact.
Medicine: Studied for its potential use in drug development and as a reference compound in toxicological studies.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 2,2’,3,4-tetrachloro-5-(methylsulfonyl)- involves its interaction with cellular components. The compound can bind to proteins and enzymes, disrupting their normal function. It can also interact with cellular membranes, affecting their integrity and permeability. The molecular targets and pathways involved include oxidative stress pathways and disruption of cellular signaling mechanisms .
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl, 2,2’,5,5’-tetrachloro-: Another polychlorinated biphenyl with similar chemical properties but different substitution pattern.
1,1’-Biphenyl, 2,3,4,5-tetrachloro-: Similar structure with different chlorine substitution pattern.
1,1’-Biphenyl, 2,2’,3,4’,5’,6-hexachloro-5-(methylsulfonyl)-: A more heavily chlorinated derivative with additional chlorine atoms.
Uniqueness
1,1’-Biphenyl, 2,2’,3,4-tetrachloro-5-(methylsulfonyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methylsulfonyl group further differentiates it from other polychlorinated biphenyls, affecting its reactivity and interactions with biological systems .
Properties
CAS No. |
106352-69-6 |
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Molecular Formula |
C13H8Cl4O2S |
Molecular Weight |
370.1 g/mol |
IUPAC Name |
2,3,4-trichloro-1-(2-chlorophenyl)-5-methylsulfonylbenzene |
InChI |
InChI=1S/C13H8Cl4O2S/c1-20(18,19)10-6-8(11(15)13(17)12(10)16)7-4-2-3-5-9(7)14/h2-6H,1H3 |
InChI Key |
GVYMAJXPTSJMGO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=C(C(=C1)C2=CC=CC=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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